molecular formula C21H16N4O3S B2795557 N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895008-10-3

N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2795557
CAS No.: 895008-10-3
M. Wt: 404.44
InChI Key: KFEALNMDWOXUHL-UHFFFAOYSA-N
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Description

N-(6-Methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzothiazole-based hybrid molecule featuring a benzamide backbone substituted with a nitro group at the 2-position, a 6-methylbenzo[d]thiazol-2-yl moiety, and a pyridin-3-ylmethyl group. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-8-9-17-19(11-14)29-21(23-17)24(13-15-5-4-10-22-12-15)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEALNMDWOXUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce nitro and pyridine functionalities. The general synthetic route can be summarized as follows:

  • Formation of the Thiazole Ring : The initial step involves the reaction of appropriate thioketones with amines to form thiazoles.
  • Nitration : The thiazole derivative is then nitrated using a nitrating agent to introduce the nitro group at the desired position.
  • Benzamide Formation : Finally, the compound is reacted with pyridin-3-ylmethylamine to form the final benzamide structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazole moieties showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring a benzo[d]thiazole structure have been shown to inhibit cancer cell proliferation in vitro. In particular, this compound has been tested against breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis. The nitro group may play a crucial role in redox reactions within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

StudyFindings
Antimicrobial Activity Showed effective inhibition of E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL .
Anticancer Activity Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM .
Mechanistic Studies Indicated that the compound induces apoptosis through oxidative stress pathways .

Scientific Research Applications

Research indicates that N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide exhibits several significant biological activities:

  • Anticancer Activity :
    • Similar derivatives have demonstrated promising results against various cancer cell lines, including colorectal and breast cancer. Some compounds have shown IC50 values in the nanomolar range, indicating potent anticancer properties .
  • Antimicrobial Effects :
    • The structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria. Compounds with similar structures have been reported to exhibit moderate to good antibacterial activity against a range of pathogens .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief .

Anticancer Studies

A study conducted on benzothiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed effective inhibition of cell proliferation with IC50 values as low as 10 nM in colorectal cancer models .

Antimicrobial Research

In antimicrobial studies, compounds related to this structure were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed significant inhibition at concentrations ranging from 12.5 to 100 μg/mL .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound and analogs (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)benzamide) enhances electron-withdrawing effects, altering reactivity and binding interactions compared to amino-substituted derivatives like ABTB .

Functional Comparisons

Key Observations :

  • Corrosion Inhibition: Amino-substituted ABTB outperforms nitro analogs (e.g., 2-amino-6-nitrobenzothiazole) due to stronger adsorption via lone-pair electrons .
  • Biological Activity : Nitro groups enhance kinase inhibition (e.g., VEGFR-2) and receptor antagonism (e.g., ZAC), likely via electronic effects and binding pocket interactions .

Spectroscopic and Computational Insights

  • $^1$H NMR Shifts: Nitro Derivatives: Show deshielded protons near nitro groups (e.g., 8.14–8.32 ppm in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide) . Amino Derivatives: Exhibit shielded aromatic protons (6.71–6.74 ppm) and NH$_2$ peaks (~5.18 ppm) .
  • Molecular Docking : Nitro and pyridine groups in analogs like 6d form hydrogen bonds with VEGFR-2 active sites, suggesting similar behavior for the target compound .

Q & A

Basic: What are the common synthetic routes for preparing N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Benzo[d]thiazole Ring Formation : Cyclization of 2-amino-6-methylthiophenol with ethyl bromoacetate under basic conditions to form the 6-methylbenzo[d]thiazole core .

Amide Coupling : Reacting the thiazole intermediate with 2-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to form the benzamide backbone .

N-Alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution using 3-(bromomethyl)pyridine under reflux in a polar aprotic solvent (e.g., DMF) .
Optimization : Reaction conditions (temperature, solvent choice, and catalyst) are critical for yield and purity. Purification often employs column chromatography or HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical) and resolves stereochemical impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro, amide C=O stretches) .

Basic: How is the initial bioactivity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli, S. aureus) .
  • Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) or COX-2 inhibition using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

  • Metal Ion Coordination : The thiazole sulfur and nitro group may chelate metal ions (e.g., Hg²⁺), altering biochemical pathways .
  • Enzyme Binding : Molecular docking studies suggest the pyridinylmethyl group binds to hydrophobic pockets in AChE, while the nitrobenzamide moiety stabilizes interactions via hydrogen bonding .
  • Protein Stability : For compounds with p53 interactions, thermal shift assays quantify stabilization effects on target proteins .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Structural Validation : Confirm compound identity and purity via XRD or 2D NMR to rule out batch variations .
  • Dose-Response Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to assess reproducibility .
  • Computational Modeling : Density Functional Theory (DFT) studies predict electronic properties influencing reactivity, helping explain divergent results .

Advanced: What computational approaches are used to model its reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding dynamics with enzymes (e.g., COX-2) to identify key residues for interaction .
  • QSAR Models : Relate substituent effects (e.g., nitro vs. methoxy groups) to bioactivity trends .

Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity compared to analogs?

Methodological Answer:

  • Comparative SAR : Replace the nitro group with methoxy or sulfonamide groups to test antimicrobial potency. For example, 6-methyl derivatives show enhanced AChE inhibition versus ethyl analogs due to steric effects .
  • Solubility Adjustments : Introducing hydrophilic groups (e.g., dimethylamino in hydrochloride salts) improves aqueous solubility and bioavailability .

Advanced: What reaction mechanisms govern its synthesis, particularly in N-alkylation steps?

Methodological Answer:

  • Nucleophilic Substitution : The pyridin-3-ylmethyl bromide reacts with the deprotonated amide nitrogen in DMF, following an Sₙ2 mechanism. Steric hindrance from the 6-methyl group may slow kinetics, requiring elevated temperatures .
  • Byproduct Mitigation : Side reactions (e.g., over-alkylation) are minimized using excess thiazole intermediate and controlled stoichiometry .

Advanced: What strategies address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Salt Formation : Hydrochloride salts (e.g., dimethylamino derivatives) enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability and reduce off-target effects .
  • Co-Solvent Systems : Employ DMSO/PEG-400 mixtures for intravenous administration while monitoring hemolytic activity .

Advanced: How are enzymatic inhibition assays optimized for this compound?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against AChE .
  • Fluorescence Quenching : Monitor binding to enzymes like COX-2 using tryptophan fluorescence quenching .
  • IC₅₀ Determination : Conduct dose-response curves with at least six concentrations (1 nM–100 µM) and triplicate measurements .

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